molecular formula C26H27ClN4O4 B1193559 S-CW3554

S-CW3554

Cat. No.: B1193559
M. Wt: 494.98
InChI Key: DGLVSRUEWMDVMH-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-CW3554 is an irreversible selective PDI inhibitor, which selectively labels protein disulfide isomerase and inhibits its enzymatic activity. This compound shows unique cytotoxicity in cells derived from multiple myeloma.

Scientific Research Applications

Selective Protein Labeling and Potential in Cancer Research

S-CW3554 has been identified as a selective labeler of protein disulfide isomerase (PDI), inhibiting its enzymatic activity. This characteristic is significant in the context of cancer research, especially in multiple myeloma, a cancer known to be sensitive to PDI inhibition. The discovery of this compound's unique cytotoxicity in specific cancer cell lines underscores its potential in targeted cancer therapies. This finding stems from the broader exploration of 2-chloropropionamide functionality in covalent drug discovery, offering a less reactive alternative to typical acrylamide electrophiles for selective target engagement (Allimuthu & Adams, 2017).

Radioactive Labeling in Medical and Agricultural Research

The use of radioactive isotopes, including S35, in labeling experiments, provides valuable insights into various biological processes. These isotopes have been utilized in studying corneal graft metabolism, where S35-labeled sodium sulfate helps in tracking sulfomucopolysaccharides and understanding graft healing dynamics (Dohlman, 1958). Additionally, S35 has been employed in agricultural research to study sulfur metabolism in crops like wheat, barley, and corn, providing critical information on plant nutrition and physiology (Thomas, Hendricks, Bryner, & Hill, 1944).

Enhancements in Material Science and Engineering

In the field of material science, this compound and similar compounds may be indirectly relevant in studies focusing on the properties and treatments of materials. For instance, in the study of fiber laser welding of materials like GH3535 superalloy, understanding the interaction of various compounds, including those similar to this compound, could be crucial in optimizing manufacturing processes (Jiang et al., 2016).

Environmental and Geophysical Applications

The properties of this compound and related compounds may also find applications in environmental and geophysical sciences. For example, in studies involving synthetic aperture radar imagery for maritime situation awareness, understanding the chemical and physical properties of sea water, which could be influenced by compounds like this compound, is essential (Pleskachevsky et al., 2019).

Properties

Molecular Formula

C26H27ClN4O4

Molecular Weight

494.98

IUPAC Name

Prop-2-yn-1-yl ((S)-1-((3-(((S)-2-chloropropanamido)methyl)benzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C26H27ClN4O4/c1-3-11-35-26(34)31-23(13-20-16-28-22-10-5-4-9-21(20)22)25(33)30-15-19-8-6-7-18(12-19)14-29-24(32)17(2)27/h1,4-10,12,16-17,23,28H,11,13-15H2,2H3,(H,29,32)(H,30,33)(H,31,34)/t17-,23-/m0/s1

InChI Key

DGLVSRUEWMDVMH-SBUREZEXSA-N

SMILES

O=C(OCC#C)N[C@@H](CC1=CNC2=C1C=CC=C2)C(NCC3=CC=CC(CNC([C@@H](Cl)C)=O)=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCW3554;  S CW3554;  S-CW3554;  SCW-3554;  SCW 3554

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.